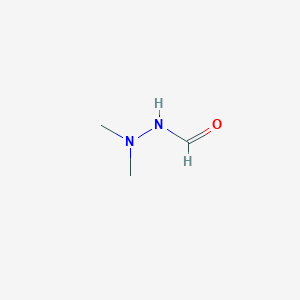

N',N'-Dimethylformohydrazide

説明

N',N'-Dimethylformohydrazide, commonly referred to as N,N-Dimethylformamide (DMF), is a versatile organic compound used extensively in organic synthesis. It serves as a solvent and a reagent that can donate various atoms such as hydrogen, carbon, nitrogen, and oxygen for the construction of a wide array of compounds, including heterocycles and hydroxylamines .

Synthesis Analysis

DMF has been utilized as a synthetic precursor, particularly contributing methyl, acyl, and amino groups in the synthesis of complex molecules. For instance, it has been employed in the synthesis of α-hydroxy arones, where it acts as an oxygen source . Additionally, DMF has been used to synthesize pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, with elemental iodine facilitating the reaction without the need for metals or peroxides . The synthesis of O-aroyl-N,N-dimethylhydroxylamines through hypervalent iodine-mediated amination of carboxylic acids with DMF is another example of its synthetic utility .

Molecular Structure Analysis

The molecular structure of DMF-related compounds has been characterized using various spectroscopic techniques. For example, the synthesis and characterization of a new crystal structure related to DMF, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was achieved using FT-IR, NMR, ESI-MS, and X-ray diffraction . The study provided insights into the optimized molecular structures and vibrational frequencies of the compound.

Chemical Reactions Analysis

DMF has been shown to participate in a variety of chemical reactions. It has been used as an aminomethylating reagent under Cu(II)-catalysis for the functionalization of imidazopyridines and promoted the reaction of isocyanides with barbituric acids to synthesize aminomethylenebarbituric acids . Furthermore, DMF, in combination with ammonia, has been used as a source for the cyano "CN" unit in the palladium-catalyzed cyanation of aryl C-H bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF and its derivatives are crucial for their application in synthesis. DMF is known for its high solvation energy values, which are beneficial in solution-phase reactions . The reactivity of DMF is also highlighted by its ability to form N,N-dimethylchlorosulfitemethaniminium chloride with thionyl chloride, which is a versatile dehydrating reagent for the synthesis of acyl azides and nitriles from oximes . The compound's functional group compatibility, air, and moisture tolerance further underscore its utility in various chemical transformations .

科学的研究の応用

-

Organic Synthesis

-

Environmental Science

- DMF is used as a target pollutant in environmental studies .

- The removal rate of DMF and removal mechanism were systematically studied by dielectric barrier discharge (DBD) plasma combined with Mn-AC .

- With the addition of Mn-AC, the removal rate and mineralization rate of DMF within 40 min increased from 51.5% and 36.0% to 82.2% and 58.2%, respectively .

-

Optical Nonlinearities

- Ultrafast optical nonlinearities of DMF are studied using polarized light at 400 nm .

- Both nonlinear refraction (NLR) and stimulated Rayleigh-wing scattering (SRWS) depend on the polarization state of the incident beam, while two-photon absorption (TPA) changes negligibly with the polarization state .

-

Electrosynthesis

- DMF is used in the electrosynthesis process .

- It is produced under ambient conditions through direct oxidation of trimethylamine (TMA), which is a surplus chemical in DMA manufacturing .

- DMF production with 80% yield and >50% faradaic efficiency was achieved in an H-cell reactor over a graphite anode, coupled with hydrogen production at the cathode .

-

Biological Applications

-

Biomass Pretreatment

-

Gas Chromatographic Analysis

-

Production of Acrylic Fibers and Plastics

-

Electrochemical Strategy

- DMF is produced under ambient conditions through direct oxidation of trimethylamine (TMA), which is a surplus chemical in DMA manufacturing .

- DMF production with 80% yield and >50% faradaic efficiency was achieved in an H-cell reactor over a graphite anode, coupled with hydrogen production at the cathode .

Safety And Hazards

特性

IUPAC Name |

N-(dimethylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTGURJQVWBILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307894 | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N'-Dimethylformohydrazide | |

CAS RN |

3298-49-5 | |

| Record name | 3298-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

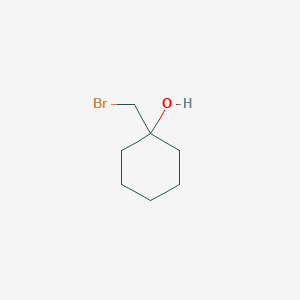

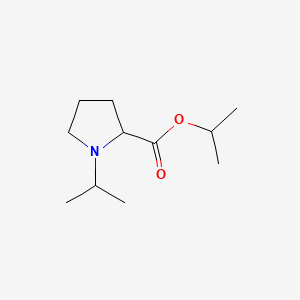

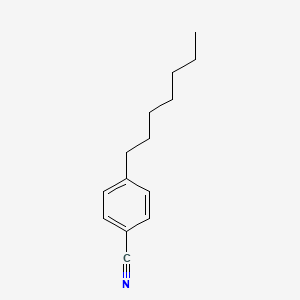

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

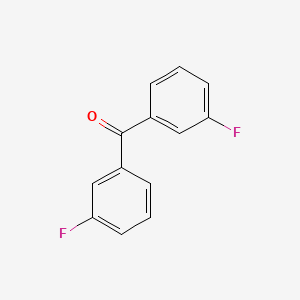

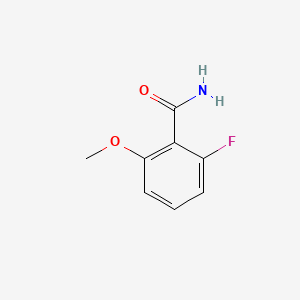

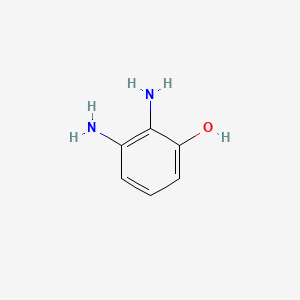

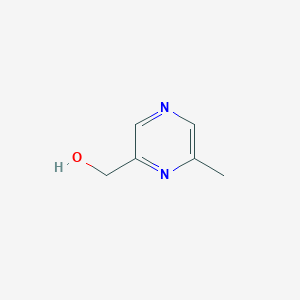

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)